
3,5-Dimethyl-4-(4-nitrophenyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-(4-nitrophenyl)isoxazole is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. For instance, its derivatives have been utilized in the development of new pharmaceuticals and agrochemicals due to their unique reactivity profiles .
2. Biology:
- Antimicrobial Activity: Studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For example, certain isoxazoles have demonstrated efficacy against various pathogenic bacteria and fungi .
- Anticancer Potential: Research indicates that 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation. In vitro studies have reported IC50 values below 100 µM for related compounds, suggesting strong anticancer activity .
3. Medicine:
- Drug Development: The compound has been explored for its potential as an inhibitor for specific enzymes involved in disease pathways. Its structural features allow it to mimic natural substrates, making it a candidate for drug design targeting various diseases .
4. Materials Science:
- Electronic and Optical Properties: The unique electronic characteristics imparted by the nitro group make this compound valuable in developing new materials with tailored electronic properties for applications in organic electronics .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cell lines. The compound was shown to significantly reduce cell viability and induce apoptosis by upregulating pro-apoptotic genes while downregulating anti-apoptotic markers such as Bcl-2 .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that certain modifications enhanced antimicrobial potency, suggesting that structural variations can lead to improved efficacy against resistant strains .
Case Study 3: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes linked to inflammatory pathways. The findings revealed a dose-dependent inhibition of enzyme activity, supporting its potential use in therapeutic applications for inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
Compound Name | Unique Features | Applications |
---|---|---|
This compound | Nitro group enhances reactivity | Anticancer, antimicrobial |
3,5-Dimethyl-4-(4-aminophenyl)isoxazole | Amino group offers different binding properties | Drug development |
3,5-Dimethyl-4-(4-methylphenyl)isoxazole | Methyl substitution affects pharmacokinetics | Materials science |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3,5-dimethyl-4-(4-nitrophenyl)isoxazole, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation of nitrile oxides with alkynes or substituted hydrazides under reflux conditions. For example, refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol/acetic acid can yield isoxazole cores, though yields may vary (e.g., 65% in similar syntheses) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require careful distillation to avoid byproducts.
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve cyclization efficiency.
- Temperature control : Prolonged reflux (18–24 hours) ensures complete conversion but may necessitate reduced pressure distillation to isolate products .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Proton and carbon NMR confirm substituent positions and electronic environments. For example, singlet peaks for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C11H10N2O3, MW 218.21) .
- Chromatography : HPLC or GC (>98% purity) ensures compound homogeneity, especially for biological testing .
Q. How can researchers verify the stereochemical integrity of the isoxazole ring during synthesis?
X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL refine crystal structures with high precision, particularly for small molecules. For example, dihedral angles between the isoxazole ring and nitrophenyl group can be resolved to <0.01 Å accuracy .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For nitrophenyl-substituted isoxazoles:
- The nitro group lowers LUMO energy, enhancing electrophilicity at the 4-position.
- Charge distribution maps reveal polarization effects critical for designing derivatives with tailored reactivity .
Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity) of isoxazole derivatives across studies?
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Mitigation approaches include:
- Standardized protocols : Use common cell lines (e.g., HL-60 leukemia cells) and MTT assays for comparability .
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends. For instance, 4-nitrophenyl groups enhance apoptosis in HL-60 cells via Bax/Bcl-2 modulation .
Q. What green chemistry approaches are viable for synthesizing this compound to reduce environmental impact?
- Solvent-free reactions : Mechanochemical grinding avoids toxic solvents.
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 75% yield in 10 minutes for similar isoxazoles) .
- Biocatalysis : Lipases or oxidoreductases enable regioselective functionalization under mild conditions .
Q. How do structural modifications at the 4-position influence the compound’s pharmacokinetic properties?
- Boronic ester derivatives : Introducing dioxaborolane groups (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) improves aqueous solubility and enables Suzuki-Miyaura cross-coupling for targeted drug delivery .
- Fluorophenyl analogs : Fluorine substitution enhances metabolic stability and bioavailability, as shown in pharmacokinetic studies of related isoxazoles .
Q. Methodological Challenges
Q. What are the limitations of using SHELX software for crystallographic refinement of nitro-substituted isoxazoles?
- Disorder modeling : Nitro groups may exhibit rotational disorder, requiring advanced restraints in SHELXL.
- Twinned crystals : High-resolution data (≤0.8 Å) are essential to resolve overlapping reflections, especially for nitro-phenyl torsional angles .
Q. How can researchers reconcile discrepancies between in vitro and in vivo anticancer activity data for this compound?
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3 |
InChI Key |
IPIVGHFCNGEUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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